molecular formula C16H16Cl3N B023448 Dasotraline hydrochloride CAS No. 1310676-34-6

Dasotraline hydrochloride

Cat. No. B023448
M. Wt: 328.7 g/mol
InChI Key: YKXHIERZIRLOLD-DFIJPDEKSA-N
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Description

Dasotraline hydrochloride is a novel compound that belongs to the class of norepinephrine-dopamine reuptake inhibitors (NDRIs). It is being studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other neuropsychiatric disorders. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

  • ADHD Treatment in Children : Dasotraline has been found to significantly improve symptoms of ADHD in children. For instance, a study demonstrated that a daily dose of 4 mg dasotraline substantially improved ADHD symptoms in children aged 6-12 years compared to placebo (Goldman et al., 2018). Other studies also support its efficacy in reducing ADHD symptoms in children, with some noting its effectiveness throughout the day and mild to moderate side effects (Goldman et al., 2018), (Wigal et al., 2019).

  • Treatment of Binge Eating Disorder in Adults : Several studies have highlighted dasotraline's effectiveness in reducing binge eating days per week and improving clinical global impression-severity scores in adults with moderate to severe BED (Navia et al., 2018), (McElroy et al., 2020), (Grilo et al., 2020).

  • Pharmacokinetics and Safety Profile : Studies on dasotraline have also explored its pharmacokinetics and safety profile. It's been found to have a slow absorption rate and a long elimination half-life in humans, with most of the dose being recovered in urine and feces (Chen et al., 2016). Moreover, its metabolism involves multiple pathways. Dasotraline also exhibits low potential for abuse, possibly due to its slow absorption and gradual elimination profile (Koblan et al., 2015).

  • Potential as a Sustained Treatment for ADHD : Dasotraline is considered a potential sustained treatment option for ADHD due to its low abuse potential and stable therapeutic response over a 24-hour period (Vandana & Arnold, 2019).

  • Other Applications : Additionally, dasotraline has been identified as a highly selective cytochrome 2B6 inhibitor, which can be crucial for understanding drug-drug interactions (Yang et al., 2019).

properties

IUPAC Name

(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXHIERZIRLOLD-DFIJPDEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dasotraline hydrochloride

CAS RN

675126-08-6
Record name Dasotraline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DASOTRALINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VIY7J4C0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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